molecular formula C7H6N4S2 B2926085 N,N'-bis(1,3-thiazol-2-yl)methanimidamide CAS No. 36841-36-8

N,N'-bis(1,3-thiazol-2-yl)methanimidamide

Cat. No.: B2926085
CAS No.: 36841-36-8
M. Wt: 210.27
InChI Key: XVIAWTPJNLNQLJ-UHFFFAOYSA-N
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Description

N,N’-bis(1,3-thiazol-2-yl)methanimidamide is a compound that features two thiazole rings connected by a methanimidamide group. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These structures are known for their diverse biological activities and are found in various natural and synthetic compounds .

Scientific Research Applications

N,N’-bis(1,3-thiazol-2-yl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Safety and Hazards

“Methanimidamide, N,N’-bis(2-thiazolyl)-” is classified as a skin irritant and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Preparation Methods

The synthesis of N,N’-bis(1,3-thiazol-2-yl)methanimidamide typically involves the reaction of thiazole derivatives with methanimidamide precursors. One common method includes the condensation of 2-aminothiazole with formamidine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N,N’-bis(1,3-thiazol-2-yl)methanimidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N,N’-bis(1,3-thiazol-2-yl)methanimidamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets N,N’-bis(1,3-thiazol-2-yl)methanimidamide apart is its unique methanimidamide linkage, which can confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAWTPJNLNQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366694
Record name Methanimidamide, N,N'-bis(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36841-36-8
Record name Methanimidamide, N,N'-bis(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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